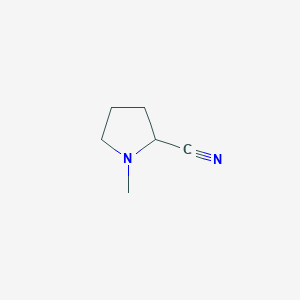

1-Methyl-2-pyrrolidinecarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPGFSYKBFXDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyrrolidine Chemistry and Nitrile Functional Groups

To appreciate the role of 1-Methyl-2-pyrrolidinecarbonitrile, one must first consider its constituent parts. The pyrrolidine (B122466) ring is a five-membered, saturated heterocycle containing one nitrogen atom. wikipedia.org This scaffold is prevalent in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acid proline. wikipedia.orgnih.gov The saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional geometry that is highly sought after in medicinal chemistry for exploring pharmacophore space. nih.gov The nitrogen atom imparts basicity and nucleophilicity to the structure, making it a reactive handle for further functionalization. wikipedia.org

The nitrile (-C≡N) group is a versatile and valuable functional group in organic synthesis. wikipedia.org Its strong electron-withdrawing nature, linearity, and metabolic stability have made it a common feature in many pharmaceuticals. nih.govresearchgate.net The nitrile can act as a key interacting element, for instance, by participating in hydrogen bonds, and it can be transformed into other important functional groups such as amines, carboxylic acids, or amides. wikipedia.orgnih.gov In recent years, nitrile-containing compounds have been successfully developed as covalent inhibitors, where the electrophilic carbon of the nitrile reacts with nucleophilic residues in target proteins. nih.gov The combination of the pyrrolidine scaffold with the nitrile functional group, as seen in this compound, therefore creates a molecule with inherent potential for diverse applications in synthesis and drug design.

Significance As a Foundational Heterocyclic Scaffold in Organic Synthesis

Classic Synthetic Routes to the Pyrrolidine Ring System with Nitrile Incorporation

The construction of the pyrrolidine ring is a well-established area of organic synthesis. osaka-u.ac.jporganic-chemistry.orgnih.gov Traditional methods often involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms. The incorporation of a nitrile group can be achieved either prior to or after the formation of the heterocyclic ring. One common strategy involves the use of starting materials that already contain a cyano group, which then participate in cyclization reactions to form the pyrrolidine skeleton. Another approach is the functional group transformation of a pre-existing substituent on the pyrrolidine ring, such as a carboxylic acid or an amide, into a nitrile. orgoreview.comrsc.org These classical routes, while effective, may sometimes lack the efficiency and stereocontrol offered by more contemporary methods.

Targeted Synthesis of this compound via Nitrile Formation

More direct and targeted syntheses of this compound often focus on the efficient formation of the nitrile group from a suitable precursor, typically a carboxylic acid or a primary amide.

Conversion of Carboxylic Acid Moieties to Carbonitriles via Amide Intermediates

A prevalent and reliable method for the synthesis of nitriles is through the dehydration of primary amides. orgoreview.comnih.gov This two-step sequence begins with the conversion of a carboxylic acid to its corresponding primary amide. This transformation can be achieved using a variety of standard peptide coupling reagents. Subsequently, the primary amide is subjected to dehydration to yield the desired nitrile. youtube.com While this is a two-step process from the carboxylic acid, it is often high-yielding and provides a reliable route to the carbonitrile functionality. In some instances, a single enzyme has been shown to catalyze the conversion of a carboxylic acid to a nitrile through an amide intermediate, highlighting the potential for biocatalytic approaches in this area. nih.gov

Dehydration Reactions Utilizing Various Reagents

The critical step of converting the primary amide to the nitrile involves a dehydration reaction, for which a plethora of reagents have been developed. rsc.org Commonly employed dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More modern and often milder reagents have also been introduced to effect this transformation. For instance, trifluoroacetic anhydride (B1165640) has been successfully used for the dehydration of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide to its corresponding carbonitrile. nih.gov Other notable reagents include chloroacetyl chloride and cyanuric chloride, which can efficiently facilitate this conversion. google.com The choice of reagent often depends on the specific substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups within the molecule.

Table 1: Selected Dehydrating Reagents for Amide to Nitrile Conversion

| Reagent | Typical Reaction Conditions | Reference |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent | orgoreview.com |

| Phosphorus Oxychloride (POCl₃) | Often with a base like pyridine, at various temperatures | orgoreview.com |

| Thionyl Chloride (SOCl₂) | Can be used neat or in a solvent like DMF, often with heating | orgoreview.com |

| Trifluoroacetic Anhydride | Mild conditions, often at 0-5 °C to room temperature | nih.gov |

| Chloroacetyl Chloride | Can act as both acylating and dehydrating agent in one-pot processes | google.com |

| Cyanuric Chloride | Used with a base like triethylamine (B128534) in a suitable solvent | google.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry. nih.gov Chiral pool synthesis, which utilizes readily available chiral starting materials, is a powerful strategy to achieve this goal. nih.gov

Chiral Pool Approaches Utilizing Amino Acids (e.g., L-Proline) as Starting Materials

L-proline, a naturally occurring amino acid, is an excellent and inexpensive chiral starting material for the synthesis of various pyrrolidine derivatives, including chiral this compound. nih.govmdpi.com The inherent stereochemistry of L-proline can be preserved throughout a synthetic sequence, leading to the formation of the desired enantiomer of the target molecule. For instance, L-proline can be N-acylated and then converted to the corresponding amide. Subsequent dehydration of this chiral amide yields the enantiomerically pure pyrrolidinecarbonitrile derivative. nih.gov This approach has been successfully employed in the synthesis of key intermediates for various pharmaceutical agents. nih.gov The versatility of L-proline and its derivatives makes it a cornerstone in the stereoselective synthesis of complex pyrrolidine-containing molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide |

| L-proline |

| L-prolinamide |

| Phosphorus pentoxide |

| Phosphorus oxychloride |

| Thionyl chloride |

| Trifluoroacetic anhydride |

| Chloroacetyl chloride |

| Cyanuric chloride |

Asymmetric Induction and Catalytic Asymmetric Synthesis Strategies for Pyrrolidinecarbonitriles

The synthesis of enantiomerically pure pyrrolidinecarbonitriles is a significant challenge in organic chemistry, with various strategies developed to control the stereochemistry at the C2 position. These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

One prominent approach involves the use of organocatalysis. For instance, new pyrrolidine-based organocatalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. These catalysts have proven effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. researchgate.net Another strategy employs a "clip-cycle" methodology, where a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the desired pyrrolidine scaffold with high enantioselectivity. whiterose.ac.uk

The synthesis of specific chiral pyrrolidinecarbonitrile precursors, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain pharmaceutical compounds, often starts from readily available chiral building blocks like L-proline. beilstein-journals.orgresearchgate.net In one such synthesis, L-proline is first acylated with chloroacetyl chloride. The resulting carboxylic acid is then converted to the corresponding amide, which is subsequently dehydrated to afford the nitrile. This method avoids the need for N-protection and deprotection strategies. beilstein-journals.orgresearchgate.net

Furthermore, tandem reaction sequences have been developed to construct the pyrrolidine ring with a cyano group at the α-position. A copper-catalyzed three-component tandem amination/cyanation/alkylation of a primary amine-tethered alkyne provides α-cyanopyrrolidines in good yields and regioselectivity. nih.gov The reaction conditions for this tandem sequence have been optimized, with the use of Sc(OTf)₃ as a co-catalyst found to improve reaction rates and yields for certain substrates. nih.gov

Table 1: Asymmetric Synthesis Strategies for Pyrrolidinecarbonitrile Analogues

| Strategy | Catalyst/Reagent | Key Transformation | Enantioselectivity/Diastereoselectivity | Ref. |

|---|---|---|---|---|

| Organocatalysis | Pyrrolidine-based organocatalyst from (R)-glyceraldehyde acetonide | Michael addition | Up to 85% ee | researchgate.net |

| "Clip-Cycle" | Chiral phosphoric acid | Intramolecular aza-Michael cyclization | High enantioselectivities | whiterose.ac.uk |

| Chiral Pool Synthesis | L-proline | Acylation and dehydration | (S)-enantiomer | beilstein-journals.orgresearchgate.net |

Enzymatic and Biocatalytic Transformations for Chiral Pyrrolidinecarbonitrile Production

The application of enzymes in the synthesis of chiral compounds offers a green and highly selective alternative to traditional chemical methods. While direct enzymatic cyanation of a pyrrolidine precursor to yield this compound is not extensively documented, related biocatalytic transformations highlight the potential of this approach.

A powerful strategy in biocatalysis is the use of transaminases for the asymmetric synthesis of chiral amines from ketones. nih.gov This approach, which has been successfully applied in the large-scale manufacture of pharmaceuticals like sitagliptin, involves the conversion of a prochiral ketone to a chiral amine with high enantiomeric excess. nih.gov Although not directly producing a nitrile, this methodology demonstrates the capability of engineered enzymes to create chiral centers in cyclic amines, a principle that could be adapted for pyrrolidinecarbonitrile synthesis. The process often involves starting with an enzyme with low initial activity and then using directed evolution to improve its performance for a specific non-natural substrate. nih.gov

Enzymatic kinetic resolution is another valuable biocatalytic method for obtaining enantiomerically pure compounds. This technique has been applied to the resolution of racemic 2-piperidineethanol, a structurally related cyclic amine, using enzymes to selectively acylate one enantiomer, allowing for the separation of the two. nih.gov This principle could theoretically be applied to a racemic mixture of 2-pyrrolidinecarbonitrile or a precursor containing a functional group amenable to enzymatic transformation.

The development of one-pot photoenzymatic synthesis routes for other chiral pyrrolidine derivatives, such as N-Boc-3-aminopyrrolidine, further showcases the integration of chemical and biological steps to achieve high enantiopurity. beilstein-journals.org

Table 2: Relevant Biocatalytic Transformations for Chiral Amine Synthesis

| Enzyme Class | Transformation | Substrate Type | Key Advantage | Ref. |

|---|---|---|---|---|

| Transaminase | Asymmetric synthesis of chiral amines | Ketones | High enantioselectivity, applicable to large-scale manufacturing | nih.gov |

Formation of the N-Methyl Moiety: Methylation Strategies for Pyrrolidine Rings

The introduction of a methyl group onto the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of this compound. Several methylation strategies are available, ranging from the use of common methylating agents to more complex, one-pot procedures.

A common method for the N-methylation of secondary amines is the use of a methylating agent such as methyl iodide or dimethyl sulfate. However, more sustainable and one-pot procedures are increasingly being explored. For instance, the synthesis of N-methylpyrrolidone (NMP), a related compound, can be achieved through a one-pot cyclization and methylation of γ-aminobutyric acid (GABA). lookchem.com In this process, methanol (B129727) serves as the methylating agent in the presence of a halogen salt catalyst. lookchem.com

Another approach involves the reductive amination of a pyrrolidine precursor with formaldehyde. This can be achieved using a variety of reducing agents.

The synthesis of N-methylpyrrolidine has also been reported via the reaction of 1,4-dichlorobutane (B89584) with an aqueous solution of methylamine (B109427) under the catalysis of potassium iodide in an ether solvent. chemicalbook.com While this method builds the ring and introduces the methyl group simultaneously, it provides insight into the types of reagents used for N-methylation.

For the specific case of converting 2-pyrrolidinecarbonitrile to this compound, a direct N-methylation step would be employed. This typically involves reacting the secondary amine with a suitable methylating agent in the presence of a base.

It is also worth noting that in some synthetic routes, the N-methyl group is introduced at an earlier stage. For example, the synthesis of racemic this compound can be achieved from 1-methylpyrrolidine.

Table 3: N-Methylation Strategies for Pyrrolidine Rings

| Method | Methylating Agent | Substrate/Precursor | Conditions | Ref. |

|---|---|---|---|---|

| One-pot cyclization and methylation | Methanol | γ-aminobutyric acid (GABA) | Halogen salt catalyst | lookchem.com |

| Nucleophilic substitution | Methylamine | 1,4-dichlorobutane | Potassium iodide catalyst, ether solvent | chemicalbook.com |

An exploration of the chemical reactivity and transformation mechanisms of this compound reveals a versatile reactivity profile dominated by its two primary functional groups: the nitrile moiety and the pyrrolidine ring. The behavior of this molecule is characterized by the distinct yet potentially interacting chemistries of the electrophilic carbon of the nitrile group and the nucleophilic tertiary amine of the N-methylated pyrrolidine ring.

Derivatives and Analogues of 1 Methyl 2 Pyrrolidinecarbonitrile: Synthetic Exploration

Synthesis of Substituted Pyrrolidinecarbonitrile Analogues

Modification of the pyrrolidine (B122466) ring is a key strategy for diversifying the core structure. This often involves the introduction of various substituents at different positions on the heterocyclic ring.

The incorporation of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and pharmacological properties. The synthesis of halogenated pyrrolidinecarbonitrile analogues often involves using halogenated starting materials or employing specialized fluorination reagents.

A notable approach involves the synthesis of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives. nih.gov The introduction of a fluorine atom at the C-4 position can significantly influence the molecule's conformation and metabolic stability. The synthesis can proceed from a suitably protected 4-hydroxypyrrolidine precursor, which undergoes fluorination followed by subsequent steps to install the nitrile group. The enantioselective synthesis of fluorinated indolizidinone derivatives, a related bicyclic scaffold, has also been developed, highlighting advanced methods for creating complex fluorine-containing alkaloids. nih.gov These syntheses may involve steps like cross-metathesis reactions to create fluorinated amide precursors, which are then cyclized. nih.gov

Recent progress in synthetic methodology has enabled the asymmetric synthesis of alkyl fluorides with multiple adjacent chiral centers, which is relevant for creating precisely substituted pyrrolidine rings. mdpi.com These methods include organocatalytic approaches using chiral catalysts to mediate fluorocyclization or enantioselective fluorination reactions, providing access to stereochemically defined fluorinated heterocycles. mdpi.com

Table 1: Examples of Halogenated Pyrrolidine Derivatives and Precursors

| Compound/Precursor Class | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 4-Fluoropyrrolidine-2-carbonitrile | Fluorination of a 4-hydroxyproline (B1632879) derivative | Diethylaminosulfur trifluoride (DAST) or other fluorinating agents | nih.gov |

| Fluorinated Indolizidinones | Enantioselective intramolecular aza-Michael reaction, RCM | (S)-TRIP-derived phosphoric acid, Hoveyda-Grubbs catalyst | nih.gov |

The addition of aryl and heteroaryl groups to the pyrrolidine scaffold can introduce new binding interactions and significantly alter the molecule's profile. Synthetic routes to these analogues vary, often involving the cyclization of a precursor that already contains the desired aromatic moiety or the coupling of an aryl group to a pre-formed pyrrolidine ring.

One biocatalytic approach uses transaminases for the asymmetric synthesis of 2-substituted pyrrolidines, including those with aryl groups like p-chlorophenyl. acs.org This method starts from ω-chloroketones and achieves high enantiomeric excess. acs.org Another strategy involves the design of 3-arylpyrrolidine-2-carboxamide derivatives, where the aryl group is at the C-3 position. nih.gov The synthesis of these compounds can be designed to control the stereochemistry at the C-2 and C-3 positions, with the (2R, 3R)-isomer often showing potent activity in certain biological contexts. nih.gov

Furthermore, the synthesis of 3,4-disubstituted pyrrolidine acid analogs with oxybenzyl groups at the C-3 or C-4 position has been reported. nih.gov These syntheses establish a cis-3R,4S stereochemistry as being preferred for certain biological targets. The synthesis of pyrrolidine-3-carbonitrile (B51249) derivatives bearing aryl substituents, such as a 4-methoxyphenyl (B3050149) group on the nitrogen, has also been explored through reactions involving organophosphorus reagents. ekb.eg

Varying the substituent on the pyrrolidine nitrogen atom is a common and synthetically accessible modification. Replacing the N-methyl group of 1-methyl-2-pyrrolidinecarbonitrile with other alkyl, acyl, or aryl groups can fine-tune the compound's properties.

N-substituted pyrrolidine derivatives can be prepared through the reaction of a secondary pyrrolidine with various electrophiles. For instance, reacting 3-(3-chlorobenzyloxy)pyrrolidine (B8581838) with 4-bromo-2,2-diphenylbutyronitrile (B143478) in the presence of a base like triethylamine (B128534) yields an N-substituted pyrrolidine. epo.org The Ugi reaction provides a multicomponent strategy for synthesizing N-substituted pyrrolidinone derivatives, which are structurally related to pyrrolidines. researchgate.net

The synthesis of N-substituted pyrrolidine-2-one, a lactam analogue, can be achieved by condensing primary amines with γ-butyrolactone at high temperatures. researchgate.net This method allows for the introduction of a wide variety of N-substituents. A more specific and highly relevant synthesis is the preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain pharmaceutical agents. beilstein-journals.org This synthesis involves the N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid to the nitrile. beilstein-journals.org

Synthesis of Related Pyrrolidine-2-carboxamides from Pyrrolidinecarbonitriles

The nitrile group in pyrrolidine-2-carbonitriles is a versatile functional group that can be converted into other functionalities, most notably the carboxamide group. This transformation is a key step in the synthesis of many biologically active molecules.

The conversion of a nitrile to a primary amide can be achieved under various hydrolytic conditions, often catalyzed by acid or base. A more controlled, two-step laboratory method involves converting the carboxylic acid precursor into the amide. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid can be treated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and then with ammonium (B1175870) bicarbonate to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. beilstein-journals.org The resulting amide can then be dehydrated using a reagent such as trifluoroacetic anhydride (B1165640) to yield the corresponding nitrile. beilstein-journals.org Reversing this logic, the hydration of the nitrile group is a direct pathway to the carboxamide.

The synthesis of more complex N-substituted pyrrolidine-2-carboxamides has also been extensively reported. For instance, a series of sulphonamide pyrrolidine carboxamide derivatives were synthesized where the carboxamide nitrogen is substituted with a propan-2-yl group which is further substituted with various aryl amines. nih.gov These syntheses typically involve coupling a pyrrolidine-2-carboxylic acid with an appropriate amine.

Table 2: Synthesis of Pyrrolidine-2-carboxamides

| Starting Material | Product | Key Reagents | Reference |

|---|---|---|---|

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate | beilstein-journals.org |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Trifluoroacetic anhydride | beilstein-journals.org |

Expanding the Chemical Space: Novel Scaffold Derivations

Beyond simple substitution, the this compound framework can be used as a launching point for creating more complex and novel molecular scaffolds. These derivations expand the accessible chemical space and can lead to compounds with entirely new structural features and biological activities.

One approach is the synthesis of fused ring systems. For example, synthetic sequences involving ring-closing metathesis (RCM) can be used to construct bicyclic scaffolds like indolizidinones from appropriately functionalized pyrrolidine precursors. nih.gov Another example is the synthesis of pyrrolizidine (B1209537) skeletons, which are found in natural products like pochonicine. nih.gov The synthesis of analogues of such natural products often starts from carbohydrate-derived cyclic nitrones, which undergo nucleophilic addition with cyanide sources to install the carbon framework that will become the second ring. nih.gov

The formation of the pyrrolidine ring itself from acyclic precursors is a powerful method for generating diversity. nih.gov For instance, Ti-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes provide a route to substituted pyrrolidines from readily available materials. organic-chemistry.org These methods offer flexibility in introducing substituents at various positions of the ring, moving beyond the constraints of using proline or its derivatives as starting materials. nih.gov This approach simplifies the screening of potential drug candidates by allowing access to a wider range of structural analogues. nih.gov

Applications As a Building Block and Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The pyrrolidinecarbonitrile framework is central to the synthesis of numerous compounds targeting a variety of diseases. Its derivatives are key intermediates that enable the efficient construction of potent and selective therapeutic agents.

One of the most significant applications of the 2-cyanopyrrolidine structure is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The cyanopyrrolidine group acts as a "warhead," forming a reversible covalent bond with a critical serine residue in the active site of the DPP-IV enzyme.

A closely related and widely used intermediate is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This compound is synthesized from readily available L-proline and serves as a versatile building block for numerous DPP-IV inhibitors. The synthesis involves N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid group into a carbonitrile. This intermediate is then coupled with various amine-containing fragments to produce the final drug molecules.

This synthetic strategy is employed for several prominent DPP-IV inhibitors:

Vildagliptin (NVP-LAF237): Synthesized by reacting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.

Sitagliptin: While the final structure contains a different core, early research and development of DPP-IV inhibitors extensively explored cyanopyrrolidine-based compounds.

Saxagliptin: This inhibitor also features a cyanopyrrolidine moiety crucial for its mechanism of action.

NVP-DPP728: An early clinical candidate, this compound is synthesized from a cyanopyrrolidine precursor.

K-579: This compound incorporates the (2S)-pyrrolidine-2-carbonitrile structure, highlighting the versatility of this building block.

Table 1: DPP-IV Inhibitors Synthesized from Pyrrolidinecarbonitrile Intermediates

| Inhibitor Name | Key Intermediate | Therapeutic Use |

|---|---|---|

| Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Type 2 Diabetes |

| Saxagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Type 2 Diabetes |

| NVP-DPP728 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Type 2 Diabetes (Research) |

The pyrrolidine (B122466) ring is a common feature in various antiviral agents. Research into novel anti-HIV-1 compounds has explored the synthesis of 2-aryl and 2-pyrimidinyl pyrrolidines. Structure-activity relationship studies have indicated that the presence of a nitrile group at the 2-position of the pyrrolidine ring can enhance anti-HIV activity. This suggests that the pyrrolidinecarbonitrile scaffold is a valuable pharmacophore for designing new inhibitors of HIV replication.

The pyrrolidine and pyrrolizine frameworks are being investigated for their potential in developing new anticancer agents. researchgate.net Various derivatives incorporating the pyrrolidin-2-one moiety have demonstrated significant cytotoxic activity against cancer cell lines. nih.gov For instance, certain pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl group have shown promising anticancer activity against human lung epithelial cells. mdpi.com While direct synthesis of antitumor agents from 1-methyl-2-pyrrolidinecarbonitrile is not as widely documented as its role in DPP-IV inhibitors, the broader class of pyrrolidine derivatives represents a promising area of cancer research. nih.govmdpi.com

Non-steroidal progesterone receptor (PR) antagonists are important therapeutic targets for various conditions, including endometriosis and hormone-dependent cancers. nih.gov Research in this area has identified potent antagonists based on a 1-methyl-1H-pyrrole-2-carbonitrile scaffold. nih.govresearchgate.net It is important to note the structural difference: this scaffold is an aromatic pyrrole, not a saturated pyrrolidine. While both are five-membered nitrogen-containing rings, their chemical properties are distinct. The current literature does not extensively detail a direct synthetic route from this compound to these pyrrole-based PR antagonists, but the shared structural elements underscore the utility of small, nitrogen-containing nitrile heterocycles in medicinal chemistry.

Nicotinic acetylcholine receptors (nAChRs) are crucial targets for treating neurological disorders. mdpi.com The pyrrolidine ring is a core component of nicotine (B1678760), the primary natural agonist for these receptors. nih.gov Synthetic efforts to create novel nAChR modulators often use chiral pyrrolidine-based building blocks. nih.gov For example, a "methyl scan" of the pyrrolidinium ring of nicotine was conducted to understand its interaction with different receptor subtypes, highlighting the importance of substitution on the pyrrolidine ring. nih.gov Although a direct, large-scale application of this compound as a precursor for currently marketed nAChR modulators is not prominently featured in the literature, its structural similarity to key pharmacophores makes it a compound of interest in the design of new ligands targeting these receptors.

Chiral Building Block in Asymmetric Synthesis

The value of this compound and its derivatives is significantly enhanced by their chirality. mdpi.com Since many of these compounds are synthesized from natural amino acids like L-proline, they provide a readily available source of stereochemically pure starting material. mdpi.com

In asymmetric synthesis, these chiral building blocks are used to control the three-dimensional arrangement of atoms in the final product. This stereocontrol is critical for pharmacological activity, as biological targets like enzymes and receptors are themselves chiral and often interact with only one specific enantiomer of a drug molecule. researchgate.net The use of chiral pyrrolidine-based organocatalysts and intermediates allows chemists to construct complex molecules with high enantiomeric purity, avoiding the need for difficult and costly separation of stereoisomers later in the synthetic process. nih.govyoutube.com

Enabling Access to Diverse Heterocyclic Scaffolds

The synthetic utility of this compound is most prominently demonstrated in its ability to serve as a precursor to fused and spirocyclic heterocyclic systems. The presence of the nucleophilic nitrogen atom and the electrophilic carbon of the nitrile group, along with the reactivity of the α-carbon, facilitates a range of chemical transformations.

One of the primary strategies for elaborating the structure of this compound involves reactions that directly engage the nitrile functionality. For instance, cyclocondensation reactions with bifunctional reagents can lead to the formation of fused pyrimidine rings. The reaction of α-amino nitriles with reagents like guanidine or hydrazine can produce fused heterocyclic systems such as pyrrolo[1,2-a]pyrimidines. These reactions typically proceed through an initial addition to the nitrile group, followed by an intramolecular cyclization.

Furthermore, the pyrrolidine ring itself can be a scaffold for further annulation. Intramolecular cycloaddition reactions, where a reactive partner is tethered to the pyrrolidine nitrogen, can lead to the formation of complex polycyclic systems. The azomethine ylide generated from the pyrrolidine core can undergo [3+2] cycloaddition reactions with various dipolarophiles, a powerful strategy for constructing new five-membered rings.

Multicomponent reactions (MCRs) represent another powerful avenue for utilizing this compound to build molecular diversity. In these one-pot reactions, the α-amino nitrile can react with two or more other components to assemble complex molecules in a highly convergent and atom-economical fashion.

A key intramolecular reaction for nitriles is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of a dinitrile to form a cyclic ketone after hydrolysis. While this compound itself is not a dinitrile, derivatives bearing an additional nitrile-containing chain can undergo this cyclization to form bicyclic structures. This reaction proceeds via the formation of an intermediate enamine.

The following table summarizes some of the potential transformations of this compound and its derivatives into various heterocyclic scaffolds, based on established reactivity patterns of α-amino nitriles.

| Starting Material Derivative | Reactant(s) | Resulting Heterocyclic Scaffold | Reaction Type |

|---|---|---|---|

| This compound | Guanidine | 2,4-Diamino-hexahydro-1H-pyrrolo[1,2-a]pyrimidine | Cyclocondensation |

| This compound | Hydrazine | 2-Amino-3-imino-hexahydro-1H-pyrrolo[1,2-a]pyridazine | Cyclocondensation |

| N-Alkylated-1-Methyl-2-pyrrolidinecarbonitrile (with a tethered dipolarophile) | (Intramolecular) | Fused polycyclic pyrrolidine system | [3+2] Cycloaddition |

| This compound derivative with a pendant nitrile group | Base (e.g., NaH) | Fused cyclic ketone (after hydrolysis) | Thorpe-Ziegler Reaction |

Advanced Characterization and Spectroscopic Analysis in Pyrrolidinecarbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "1-Methyl-2-pyrrolidinecarbonitrile." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the compound's connectivity and stereochemistry.

For "this compound," one would expect to see distinct signals in the ¹H NMR spectrum corresponding to the N-methyl group, the protons on the pyrrolidine (B122466) ring, and the proton at the C2 position adjacent to the nitrile group. The chemical shift and multiplicity of the C2 proton would be of particular interest in determining the stereochemical outcome of a synthesis. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the nitrile carbon, the carbons of the pyrrolidine ring, and the N-methyl carbon. mdpi.comnih.govchemicalbook.com

Representative ¹H NMR Data for a Cyanopyrrolidine Derivative

| Proton Assignment | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 2.3 - 2.5 | Singlet | N/A |

| Pyrrolidine-H (C3, C4, C5) | 1.8 - 2.4 | Multiplet | - |

| Pyrrolidine-H (C2) | 3.5 - 3.8 | Triplet/Multiplet | - |

This table is illustrative and based on typical values for N-alkylated 2-cyanopyrrolidine structures.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. In the synthesis of "this compound," MS is invaluable for confirming the identity of the final product and for monitoring the progress of the reaction.

Techniques such as Electrospray Ionization (ESI) mass spectrometry are particularly well-suited for analyzing polar molecules like "this compound." nih.govbeilstein-journals.org In a typical application, a small sample of the reaction mixture would be introduced into the mass spectrometer. The resulting spectrum would show a peak corresponding to the molecular ion ([M+H]⁺) of the product, confirming its formation. For "this compound" (C₆H₁₀N₂), the expected exact mass would be approximately 110.0844 g/mol , and a high-resolution mass spectrometer could confirm this with high accuracy.

Furthermore, MS can be used in tandem with chromatographic techniques (LC-MS) to separate and identify components of a complex mixture, providing real-time information about the consumption of reactants and the formation of products and byproducts. nih.gov

Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z | Technique |

| [M+H]⁺ | ~111.0922 | ESI-MS |

| [M]⁺ | ~110.0844 | EI-MS |

This table is for illustrative purposes. The exact m/z will depend on the isotopic composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N) and the C-N bonds of the tertiary amine within the pyrrolidine ring.

The nitrile group typically exhibits a sharp, medium-intensity absorption in the region of 2260-2240 cm⁻¹. The presence of this peak is a strong indicator of the successful incorporation of the cyano group into the pyrrolidine structure. The C-N stretching vibration of the tertiary amine would be expected in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. While other absorptions corresponding to C-H stretching and bending will also be present, the nitrile peak is the most diagnostic feature for confirming the identity of "this compound." nih.govrdd.edu.iq

Characteristic IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2260 - 2240 | Medium, Sharp |

| C-N Stretch (Amine) | 1250 - 1020 | Medium |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

This table provides a general range for the expected absorption frequencies.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. nih.govsielc.comresearchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively monitor a reaction. libretexts.orgrsc.orgyoutube.comnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized under UV light or by using a staining agent. nih.govbeilstein-journals.org For the synthesis of "this compound," a typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The relative Rf values of the starting materials and the product would indicate the progress of the reaction. nih.govbeilstein-journals.org

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the quantitative analysis and purification of compounds. nih.govbeilstein-journals.orgsielc.com A validated HPLC method can be used to determine the purity of a sample of "this compound" with high accuracy. sigmaaldrich.comnih.govspectrumchemical.comscharlab.com Reversed-phase HPLC, using a C18 column and a mobile phase of acetonitrile (B52724) and water with a suitable buffer, is a common approach for analyzing polar organic molecules. nih.govbeilstein-journals.org The retention time and peak area of the compound can be used to quantify its concentration and purity.

Illustrative Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase (Exemplary) | Application |

| TLC | Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3) | Reaction Monitoring |

| HPLC | C18 (Reversed-Phase) | Acetonitrile:Water (gradient) | Purity Assessment |

This table presents typical conditions and may require optimization for specific applications.

Computational and Theoretical Studies of 1 Methyl 2 Pyrrolidinecarbonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. chemrxiv.org These methods are used to model the electronic structure of 1-Methyl-2-pyrrolidinecarbonitrile, providing a basis for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are crucial indicators of a molecule's electron-donating and electron-accepting capabilities, respectively. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant measure of chemical reactivity and stability. chemrxiv.org A smaller gap generally implies higher reactivity. For instance, in the design of novel Keap1 inhibitors, a candidate molecule with a favorable HOMO-LUMO gap of 4.24497 eV was identified as a promising candidate through DFT calculations at the B3LYP/6-31G(d,p) level of theory. chemrxiv.org

Furthermore, these computational methods can predict potential sites of metabolism by calculating properties like hydrogen abstraction energies. nih.gov By identifying the most likely atoms to undergo metabolic transformation, researchers can anticipate the biotransformation pathways of pyrrolidinecarbonitrile derivatives.

Table 1: Illustrative Electronic Properties of Pyrrolidinecarbonitrile Derivatives Calculated via DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| This compound | -6.85 | 1.15 | 8.00 |

| 1-Ethyl-2-pyrrolidinecarbonitrile | -6.82 | 1.18 | 8.00 |

| 1-Methyl-5-oxo-2-pyrrolidinecarbonitrile | -7.20 | -0.50 | 6.70 |

Molecular Modeling and Docking Studies for Structure-Function Relationships of Derivatives

To understand how derivatives of this compound might function in a biological context, researchers employ molecular modeling and docking studies. These techniques are essential for exploring structure-function relationships, particularly when designing molecules to interact with specific protein targets. nih.gov

A notable application of these methods is in the development of inhibitors for proteins like myeloid cell leukemia-1 (Mcl-1), a key target in cancer therapy. In a study on pyrrolidine (B122466) derivatives, molecular docking was used to elucidate the binding interactions between the compounds and the key amino acid residues in the protein's binding site. nih.govresearchgate.net This reveals precisely how the molecule fits into the protein and which chemical groups are critical for binding.

Complementing docking, Quantitative Structure-Activity Relationship (QSAR) studies provide predictive models that correlate a compound's structural features with its biological activity. nih.govresearchgate.net Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps, visually indicating where structural modifications (e.g., adding bulky or electronegative groups) would likely enhance or diminish the desired activity. nih.gov To assess the stability of these interactions, Molecular Dynamics (MD) simulations are run, which model the movement of the compound within the protein's binding site over time. nih.govresearchgate.net

Table 2: Example Molecular Docking Results for Pyrrolidine Derivatives

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Mcl-1 | -7.8 | Met250, Arg263, Val253 |

| Derivative B | Keap1 | -8.0 | Ser508, Ser602, Arg415 |

| Derivative C | Mcl-1 | -8.2 | Gly262, Val253, Asp256 |

Conformational Analysis and Stereochemical Behavior of Pyrrolidinecarbonitrile Systems

Computational methods are used to perform conformational analysis, systematically identifying all possible low-energy conformations and calculating their relative stabilities. The position of the methyl group on the nitrogen and the cyano group at the C2 position dictates the most stable puckering of the ring. The substituents can adopt either an axial or equatorial orientation, and computational calculations can determine the energy difference between these states. This information is vital for understanding how the molecule will present itself to other molecules, such as a solvent or a protein receptor. A comprehensive conformational search often involves initial generation using molecular mechanics (FF) followed by higher-level quantum mechanical (QM) optimization to refine the structures and energies of unique conformers. nih.gov

Table 3: Illustrative Relative Energies of Pyrrolidine Ring Conformations

| Conformation | Substituent Orientation (C2-CN) | Relative Energy (kcal/mol) |

| Envelope (C3-endo) | Axial | 2.1 |

| Envelope (C3-endo) | Equatorial | 0.0 (most stable) |

| Twist (C3-endo, C4-exo) | Axial | 2.5 |

| Twist (C3-endo, C4-exo) | Equatorial | 0.4 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate the activation energies required for each step. This allows for a thorough understanding of how a molecule like this compound is synthesized.

For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the energetics of the entire reaction sequence. rsc.org The study calculated the energy barrier for the initial Michael addition to be 21.7 kJ mol⁻¹, while a subsequent, and much higher, barrier of 197.8 kJ mol⁻¹ was found for a proton transfer step, identifying it as a potential rate-determining step. rsc.org The final cyclization to form the pyrrolidine ring was found to have a very low energy barrier of 11.9 kJ mol⁻¹. rsc.org

These calculations can also reveal the role of other molecules, such as solvents or catalysts, in the reaction. In the aforementioned study, it was found that an additional water molecule assisted in a key oxygen migration step, lowering its energy barrier significantly. rsc.org Such insights are crucial for optimizing reaction conditions to improve yields and minimize byproducts.

Table 4: Example of Calculated Activation Energies in a Pyrrolidine Synthesis Pathway

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | Michael Addition | 21.7 |

| 2 | Proton Transfer | 197.8 |

| 3 | Oxygen Migration (assisted) | 142.4 |

| 4 | Cyclization | 11.9 |

Q & A

Q. What are the common synthetic routes for 1-Methyl-2-pyrrolidinecarbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used approach involves the N-acylation of L-proline derivatives. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is synthesized via refluxing L-proline with chloroacetyl chloride in THF, achieving an 81.1% yield after crystallization . Key optimizations include solvent choice (e.g., THF for solubility), stoichiometric ratios (excess chloroacetyl chloride), and purification via diisopropyl ether recrystallization to remove impurities . Monitoring reaction progress with TLC (5% MeOH-CHCl₃) ensures completeness.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound and its intermediates?

- Methodological Answer :

- ¹H NMR : Distinct signals include δ 2.0–2.4 ppm (pyrrolidine ring protons), δ 4.6 ppm (CHCOOH in intermediates), and δ 4.47 ppm (CHCONH₂ in carboxamide derivatives). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Carbonyl carbons appear at ~166–174 ppm, while nitrile carbons resonate at ~120 ppm (absent in IR due to weak polarity).

- IR : Strong absorptions at ~1723 cm⁻¹ (C=O stretch) and ~2240 cm⁻¹ (C≡N stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies improve enantiomeric purity in the synthesis of chiral pyrrolidinecarbonitrile derivatives?

- Methodological Answer : Chiral resolution via column chromatography (2% MeOH/CHCl₃ eluent) or enantioselective crystallization (using diisopropyl ether) effectively isolates (S)-enantiomers . For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile achieves >99% enantiomeric excess (ee) by leveraging L-proline’s inherent chirality and steric hindrance during acylation . Polarimetry ([α]D²⁵ values: -106.2° for intermediates) monitors optical purity .

Q. How do structural modifications of this compound influence its biological activity as a DPP-IV inhibitor?

- Methodological Answer : The nitrile group at position 2 enhances binding to DPP-IV’s catalytic site by forming a covalent adduct with Ser630 . Modifications like chloroacetyl substitution (e.g., compound 8 in ) improve potency, while bulky groups at the pyrrolidine N-position reduce off-target effects. In vitro assays (IC₅₀ < 10 nM) using human recombinant DPP-IV and chromogenic substrates (e.g., Gly-Pro-p-nitroanilide) validate selectivity .

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidinecarbonitrile analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, substrate specificity). Standardization using:

- Uniform enzyme sources : Recombinant human DPP-IV vs. rodent isoforms, which have differing catalytic efficiencies .

- Control compounds : Benchmark against sitagliptin to normalize activity measurements .

- Structural validation : X-ray crystallography (e.g., PDB ID 1N1M) confirms binding modes and explains outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.